2-(Naphthalen-1-yl)phenylboronic acid
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Overview
Description
2-(Naphthalen-1-yl)phenylboronic acid: is an organoboron compound that features a naphthalene ring and a phenyl ring connected to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)phenylboronic acid typically involves the reaction of naphthalene with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like toluene. The reaction is carried out at elevated temperatures, usually around 110°C, for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts, bases like sodium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-(Naphthalen-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group and stabilize the reaction intermediates .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the naphthalene ring, making it less sterically hindered and more reactive in certain reactions.
2-Naphthaleneboronic acid: Contains only the naphthalene ring attached to the boronic acid group, offering different reactivity and selectivity.
4-(Naphthalen-1-yl)phenylboronic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications
Uniqueness: 2-(Naphthalen-1-yl)phenylboronic acid is unique due to the presence of both naphthalene and phenyl rings, which provide a balance of steric hindrance and electronic effects. This makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H13BO2 |
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Molecular Weight |
248.1 g/mol |
IUPAC Name |
(2-naphthalen-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,18-19H |
InChI Key |
AOYYQPPLTDMTIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
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